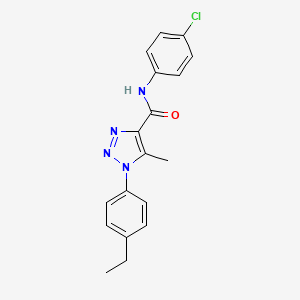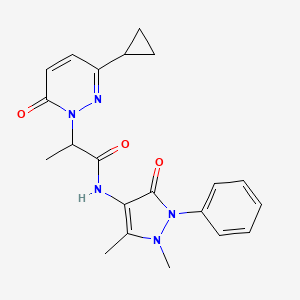![molecular formula C25H22N2O6 B2942439 ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327172-34-8](/img/structure/B2942439.png)
ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EFHB is a novel hydrazone that has been synthesized and characterized by FT-IR, NMR and Mass spectroscopy, and X-ray diffraction . The compound crystallizes as translucent light yellow thin plates .
Molecular Structure Analysis
The molecular structure of EFHB has been characterized by FT-IR, NMR and Mass spectroscopy, and X-ray diffraction . Unfortunately, the specific details of the molecular structure are not provided in the available resources.Chemical Reactions Analysis
EFHB has been studied for its binding to human serum albumin (HSA) using the fluorescence quench titration method . The addition of this hydrazone to HSA produced significant fluorescence quenching and splitting of emission spectra of HSA through a static quenching mechanism .Mécanisme D'action
Propriétés
IUPAC Name |
ethyl 4-[[3-(furan-2-ylmethylcarbamoyl)-8-methoxychromen-2-ylidene]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-3-31-25(29)16-9-11-18(12-10-16)27-24-20(23(28)26-15-19-7-5-13-32-19)14-17-6-4-8-21(30-2)22(17)33-24/h4-14H,3,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHULMWXZAVJGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2942358.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine](/img/structure/B2942362.png)
![6-methyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2942363.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2942365.png)
![2-Chloro-1-(6-oxa-1-azaspiro[3.3]heptan-1-yl)propan-1-one](/img/structure/B2942366.png)

![1-(4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2942369.png)
![5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2942371.png)
![(3-((5-fluoro-2-methylphenyl)carbamoyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate](/img/structure/B2942377.png)
![methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2942378.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942379.png)